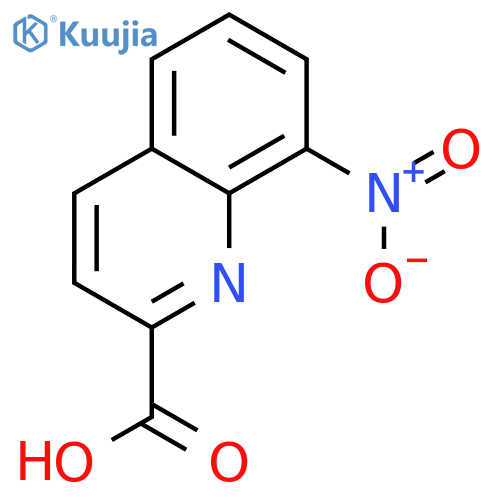Cas no 15733-85-4 (8-nitroquinoline-2-carboxylic acid)

15733-85-4 structure
商品名:8-nitroquinoline-2-carboxylic acid
8-nitroquinoline-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-Quinolinecarboxylicacid, 8-nitro-
- 8-nitroquinoline-2-carboxylic acid
- 2-carboxy-8-nitroquinoline
- 2-Quinolinecarboxylicacid,8-nitro
- 8-nitro-2-quinolinecarboxylic acid
- 8-Nitrochinolin-2-carbonsaeure
- 8-Nitro-chinolin-carbonsaeure-(2)
- 8-nitro-quinoline-2-carboxylic acid
- EINECS 239-826-3
- 8-Nitroquinoline-2-carboxylicacid
- VU0612114-1
- DTXSID30166249
- CS-0117818
- 10.14272/YKNRUBPOGQLIKS-UHFFFAOYSA-N.1
- SB69595
- YKNRUBPOGQLIKS-UHFFFAOYSA-N
- F3351-0489
- 15733-85-4
- doi:10.14272/YKNRUBPOGQLIKS-UHFFFAOYSA-N.1
- SCHEMBL8540064
- Z3219959650
- 2-Quinolinecarboxylic acid, 8-nitro-
- AKOS000320060
- EN300-729613
- F94968
- NS-02552
- NS00025116
- CHEMBL2040868
- MFCD06742777
-
- インチ: InChI=1S/C10H6N2O4/c13-10(14)7-5-4-6-2-1-3-8(12(15)16)9(6)11-7/h1-5H,(H,13,14)
- InChIKey: YKNRUBPOGQLIKS-UHFFFAOYSA-N
- ほほえんだ: OC(C1C=CC2=CC=CC([N+]([O-])=O)=C2N=1)=O
計算された属性
- せいみつぶんしりょう: 218.03300
- どういたいしつりょう: 218.033
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 302
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 96A^2
じっけんとくせい
- 密度みつど: 1.545
- ふってん: 431.1°Cat760mmHg
- フラッシュポイント: 214.5°C
- 屈折率: 1.718
- PSA: 96.01000
- LogP: 2.36440
8-nitroquinoline-2-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0117818-1g |
8-Nitroquinoline-2-carboxylic acid |
15733-85-4 | 1g |
$686.0 | 2022-04-27 | ||
| Life Chemicals | F3351-0489-2μmol |
8-nitroquinoline-2-carboxylic acid |
15733-85-4 | 90%+ | 2μmol |
$57.0 | 2023-11-21 | |
| Enamine | EN300-729613-1.0g |
8-nitroquinoline-2-carboxylic acid |
15733-85-4 | 95% | 1.0g |
$528.0 | 2023-07-08 | |
| Enamine | EN300-729613-0.1g |
8-nitroquinoline-2-carboxylic acid |
15733-85-4 | 95% | 0.1g |
$183.0 | 2023-07-08 | |
| Aaron | AR001Q3J-100mg |
2-Quinolinecarboxylic acid, 8-nitro- |
15733-85-4 | 95% | 100mg |
$277.00 | 2025-04-03 | |
| 1PlusChem | 1P001PV7-10g |
2-Quinolinecarboxylic acid, 8-nitro- |
15733-85-4 | 95% | 10g |
$5351.00 | 2024-06-20 | |
| 1PlusChem | 1P001PV7-1g |
2-Quinolinecarboxylic acid, 8-nitro- |
15733-85-4 | 95% | 1g |
$715.00 | 2024-06-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1188458-100mg |
8-Nitroquinoline-2-carboxylic acid |
15733-85-4 | 97% | 100mg |
¥3948.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1188458-1g |
8-Nitroquinoline-2-carboxylic acid |
15733-85-4 | 97% | 1g |
¥11404.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1188458-250mg |
8-Nitroquinoline-2-carboxylic acid |
15733-85-4 | 97% | 250mg |
¥6571.00 | 2024-08-09 |
8-nitroquinoline-2-carboxylic acid 関連文献
-
Joshua Heck,Fabian Metz,S?ren Buchenau,Melissa Teubner,Benjamin Grimm-Lebsanft,Thomas P. Spaniol,Alexander Hoffmann,Michael A. Rübhausen,Sonja Herres-Pawlis Chem. Sci. 2022 13 8274
15733-85-4 (8-nitroquinoline-2-carboxylic acid) 関連製品
- 30651-24-2(5-nitropyridine-2-carboxylic acid)
- 6960-45-8(CRT0044876)
- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
